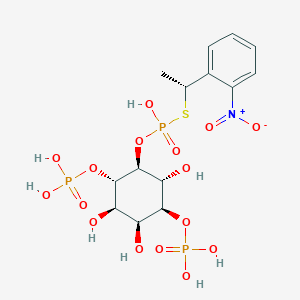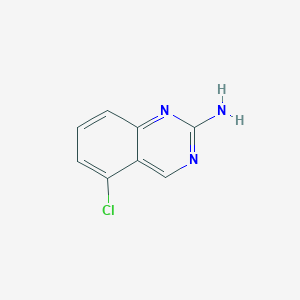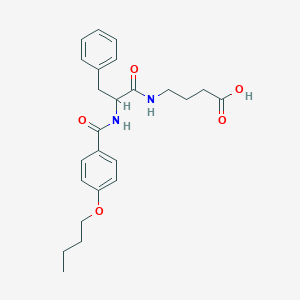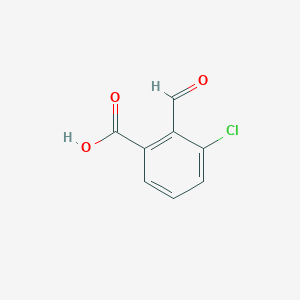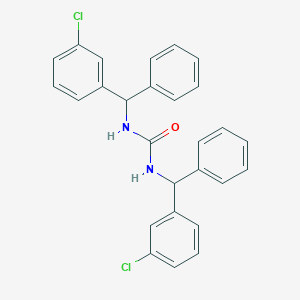
N,N'-Bis((3-chlorophenyl)phenylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-Bis((3-chlorophenyl)phenylmethyl)urea, also known as BCMU, is a chemical compound that has been widely used in scientific research as a pharmacological tool to investigate the physiological and biochemical effects of its interaction with the central nervous system. BCMU has been shown to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, cognition, and behavior.
Mécanisme D'action
The exact mechanism of action of N,N'-Bis((3-chlorophenyl)phenylmethyl)urea is not fully understood, but it is believed to involve the inhibition of the dopamine transporter, which leads to increased dopamine release in the synaptic cleft. N,N'-Bis((3-chlorophenyl)phenylmethyl)urea may also interact with other neurotransmitter systems, such as the serotonin and norepinephrine systems, which could contribute to its overall effects on behavior and physiology.
Biochemical and physiological effects:
N,N'-Bis((3-chlorophenyl)phenylmethyl)urea has been shown to have a range of biochemical and physiological effects, including increased dopamine release, increased locomotor activity, and hyperthermia. N,N'-Bis((3-chlorophenyl)phenylmethyl)urea has also been shown to increase heart rate and blood pressure in rodents, which could be related to its effects on the sympathetic nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N,N'-Bis((3-chlorophenyl)phenylmethyl)urea in lab experiments is its ability to selectively modulate the activity of the dopamine system, which is involved in a range of physiological and behavioral processes. However, one limitation of using N,N'-Bis((3-chlorophenyl)phenylmethyl)urea is its potential for off-target effects on other neurotransmitter systems, which could complicate the interpretation of results.
Orientations Futures
Future research on N,N'-Bis((3-chlorophenyl)phenylmethyl)urea could focus on further elucidating its mechanism of action and its effects on other neurotransmitter systems. Additionally, N,N'-Bis((3-chlorophenyl)phenylmethyl)urea could be used in combination with other pharmacological tools to investigate the interactions between different neurotransmitter systems and their effects on behavior and physiology. Finally, future research could explore the potential therapeutic applications of N,N'-Bis((3-chlorophenyl)phenylmethyl)urea, particularly in the treatment of disorders related to dopamine dysfunction, such as Parkinson's disease and addiction.
Méthodes De Synthèse
N,N'-Bis((3-chlorophenyl)phenylmethyl)urea can be synthesized through the reaction of 3-chlorobenzyl chloride and N,N-dimethylformamide dimethyl acetal in the presence of a base, followed by reaction with phenyl isocyanate. The resulting product can be purified through recrystallization and characterized through various analytical techniques, including NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N,N'-Bis((3-chlorophenyl)phenylmethyl)urea has been used in various scientific research studies to investigate its effects on the central nervous system. For example, N,N'-Bis((3-chlorophenyl)phenylmethyl)urea has been shown to increase dopamine release in the nucleus accumbens, a brain region involved in reward processing and addiction. Additionally, N,N'-Bis((3-chlorophenyl)phenylmethyl)urea has been shown to increase locomotor activity and induce hyperthermia in rodents, which are behavioral effects consistent with increased dopamine release.
Propriétés
Numéro CAS |
160807-84-1 |
|---|---|
Nom du produit |
N,N'-Bis((3-chlorophenyl)phenylmethyl)urea |
Formule moléculaire |
C27H22Cl2N2O |
Poids moléculaire |
461.4 g/mol |
Nom IUPAC |
1,3-bis[(3-chlorophenyl)-phenylmethyl]urea |
InChI |
InChI=1S/C27H22Cl2N2O/c28-23-15-7-13-21(17-23)25(19-9-3-1-4-10-19)30-27(32)31-26(20-11-5-2-6-12-20)22-14-8-16-24(29)18-22/h1-18,25-26H,(H2,30,31,32) |
Clé InChI |
GDLNHTWXBSKNCF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC(=CC=C2)Cl)NC(=O)NC(C3=CC=CC=C3)C4=CC(=CC=C4)Cl |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC(=CC=C2)Cl)NC(=O)NC(C3=CC=CC=C3)C4=CC(=CC=C4)Cl |
Synonymes |
1,3-bis[(3-chlorophenyl)-phenyl-methyl]urea |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B68098.png)



